(R)-1-N-Boc-2-methylpiperazine is a chemical compound classified under the category of piperazines, which are heterocyclic organic compounds featuring a six-membered ring containing two nitrogen atoms. This specific compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to one nitrogen atom and a methyl group at the second position of the piperazine ring. The Boc group is widely utilized in organic synthesis to protect amines from undesired reactions, enhancing the compound's utility in various chemical applications.
The compound has a Chemical Abstracts Service (CAS) number of 170033-47-3 and a molecular formula of C₁₀H₂₀N₂O₂, with a molecular weight of 200.28 g/mol. It is primarily sourced from specialized chemical suppliers and is used extensively in pharmaceutical research and organic synthesis due to its structural properties and reactivity .
The synthesis of (R)-1-N-Boc-2-methylpiperazine typically involves the protection of the nitrogen atom in 2-methylpiperazine using di-tert-butyl dicarbonate as the Boc source. The general synthetic route includes:
On an industrial scale, production methods mirror laboratory conditions but are optimized for larger volumes, often utilizing advanced reactors and purification techniques like chromatography or crystallization to achieve high yields .
(R)-1-N-Boc-2-methylpiperazine features a six-membered piperazine ring with two nitrogen atoms positioned at opposite sites. The molecular structure can be represented as follows:
The structural integrity provided by the Boc group contributes to its stability during various chemical transformations .
(R)-1-N-Boc-2-methylpiperazine can participate in several types of chemical reactions:
The mechanism of action for (R)-1-N-Boc-2-methylpiperazine primarily revolves around its role as a precursor in pharmaceutical development. The Boc protecting group stabilizes the nitrogen atom during synthetic transformations, preventing premature reactions. Once deprotected, the resulting free amine can interact with various biological targets, such as enzymes or receptors, depending on its application context .
Relevant data regarding its physical state and solubility enhance its applicability in organic synthesis .
(R)-1-N-Boc-2-methylpiperazine finds extensive use across various scientific fields:
This compound's versatility makes it an essential component in both academic research and industrial applications, highlighting its significance in modern synthetic chemistry.
Molecular Architecture:(R)-1-N-Boc-2-methylpiperazine (CAS 170033-47-3) has the molecular formula C₁₀H₂₀N₂O₂ and a molecular weight of 200.28 g/mol. Its structure consists of a six-membered piperazine ring with a methyl substituent at the chiral (R)-configured 2-position and a Boc group (tert-butyloxycarbonyl) attached to one nitrogen atom (N1). The Boc group imparts steric bulk and protects the secondary amine from undesired reactions during synthetic sequences. The unsubstituted nitrogen (N4) remains available for further functionalization, enabling diverse derivatization strategies [2] [6].
Stereochemical Features:The compound's chirality arises from the asymmetric carbon at position 2, which bears the methyl group. This (R)-configuration is critical for diastereoselective interactions in drug-target binding. The stereochemistry is often confirmed via optical rotation measurements, with the Boc group enhancing crystallinity and facilitating enantiopurity analysis. Computational and spectroscopic methods (e.g., NMR, X-ray crystallography) consistently demonstrate that the (R)-enantiomer adopts distinct spatial orientations compared to its (S)-counterpart, influencing hydrogen-bonding patterns and molecular recognition [3] [6] [10].
Physicochemical Properties:Table 1: Key Physicochemical Properties of (R)-1-N-Boc-2-methylpiperazine
Property | Value | Conditions/Notes |
---|---|---|
Molecular Weight | 200.28 g/mol | - |
Melting Point | 34–36 °C | Literature range [2] |
39–43 °C | Alternative report [10] | |
Boiling Point | 268.7 ± 15.0 °C | Predicted [2] |
Density | 0.997 ± 0.06 g/cm³ | Predicted [2] |
pKa | 8.49 ± 0.40 | Predicted (amine) [2] |
Solubility | Soluble in methanol, ethanol, DMSO | Pharmaceutical grade [7] |
Optical Purity | ≥98% ee; ≥95% chemical purity | Commercial specifications [10] |
The compound is hygroscopic and air-sensitive, requiring storage under inert gas (nitrogen/argon) at 0–10°C to prevent decomposition. It typically presents as a white to off-white crystalline powder, with variations in melting points attributed to polymorphic forms or purity differences [7] [10].
Pharmaceutical Intermediates:(R)-1-N-Boc-2-methylpiperazine is extensively utilized in synthesizing enantiomerically pure pharmaceuticals. Its Boc group can be selectively deprotected under mild acidic conditions (e.g., trifluoroacetic acid), revealing the secondary amine for subsequent coupling without racemization. This allows sequential introduction of complex fragments onto the piperazine ring. For example:
Table 2: Representative Applications in Drug Synthesis
Therapeutic Class | Target Drug | Role of (R)-1-N-Boc-2-methylpiperazine |
---|---|---|
Kinase Inhibitors | Palbociclib/Ribociclib | Provides chiral piperazine core for CDK binding |
Antibacterials | Quinoline derivatives | Enables stereoselective gyrase inhibition |
CNS Agents | Experimental antidepressants | Modulates serotonin receptor interactions |
Synthetic Versatility:
Advantages Over Racemates:Chiral piperazines like this compound eliminate the need for post-synthetic resolutions, streamlining manufacturing. In palbociclib synthesis, using the (R)-enantiomer directly improved yield by 22% compared to racemic routes requiring chiral separation [5].
Early Developments:Piperazine emerged as a privileged scaffold in medicinal chemistry during the mid-20th century, notably in antihistamines and anthelmintics. Initial syntheses relied on racemic 2-methylpiperazine, but biological evaluations revealed enantioselective activities—e.g., the (R)-enantiomer of methylpiperazine-containing quinolones showed superior antibacterial potency. This spurred demand for enantiopure building blocks [8].
Introduction of Boc Protection:The Boc group, pioneered in the 1960s for peptide synthesis, was adapted for piperazines by the 1980s. Its stability toward bases and nucleophiles, coupled with acid-labile deprotection, solved challenges in regioselective N-functionalization. For 2-methylpiperazine, Boc protection allowed:
Commercialization and Process Refinement:(R)-1-N-Boc-2-methylpiperazine first became commercially available in the late 1990s (e.g., CAS registration: 170033-47-3). Early routes involved chiral resolution of racemic 2-methylpiperazine via diastereomeric salt formation, followed by Boc protection—a low-yielding process (≤35%). Catalytic asymmetric methods later improved efficiency:
Modern Applications:The 2000s saw this compound enable rapid development of kinase inhibitors. In palbociclib’s synthesis, researchers coupled it with chloropyrimidines via SNAr chemistry, exploiting the Boc group’s stability toward strong bases like LiHMDS. Process optimizations later replaced transition-metal catalysts with safer, high-yielding metal-free couplings [5].
Table 3: Evolution of Synthesis and Commercial Supply
Era | Synthetic Approach | Key Advance | Commercial Availability |
---|---|---|---|
1980–1990s | Diastereomeric salt resolution | Enantiopurity >98% ee | Limited (custom synthesis only) |
Late 1990s | Enzymatic resolution | Yields >70%; reduced cost | Catalog suppliers (e.g., Aldrich, TCI) |
2000–2010s | Asymmetric hydrogenation | Direct enantioselective synthesis | Multiple vendors (pharmaceutical grade) |
2020s | Flow chemistry-compatible routes | High-throughput production | Global suppliers (purity up to 99.5% ee) |
Current Landscape:Today, >30 global suppliers offer the compound at various scales (mg to kg), reflecting its integration into drug discovery workflows. Prices range from $9/g (research) to $224/100g (bulk), driven by advances in catalytic asymmetry and continuous manufacturing [2] [6] [10]. Its role continues to expand into new therapeutic areas, including antivirals and epigenetics modulators.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0